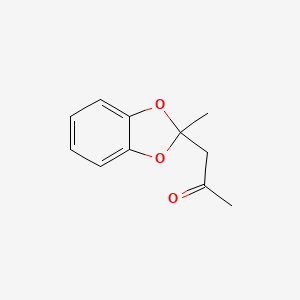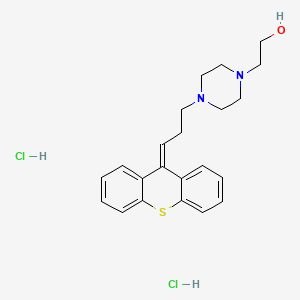
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with a chloro group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the reaction of a suitable precursor with methoxymethyl chloride in the presence of a base such as potassium carbonate.
Naphthalene core modification: The naphthalene core can be chlorinated using thionyl chloride or another chlorinating agent under controlled conditions.
Coupling reaction: The furan ring is then coupled to the chlorinated naphthalene core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The naphthalene core can be reduced to form dihydronaphthalenes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydronaphthalenes and related compounds.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain kinases, leading to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-(5-methylfuran-2-yl)naphthalene-1,4-dione
- 2-Chloro-3-(5-(hydroxymethyl)furan-2-yl)naphthalene-1,4-dione
- 2-Chloro-3-(5-(ethoxymethyl)furan-2-yl)naphthalene-1,4-dione
Uniqueness
2-Chloro-3-(5-(methoxymethyl)furan-2-yl)naphthalene-1,4-dione is unique due to the presence of the methoxymethyl group on the furan ring, which can influence its reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to similar compounds.
Propiedades
Número CAS |
65679-85-8 |
|---|---|
Fórmula molecular |
C16H11ClO4 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
2-chloro-3-[5-(methoxymethyl)furan-2-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C16H11ClO4/c1-20-8-9-6-7-12(21-9)13-14(17)16(19)11-5-3-2-4-10(11)15(13)18/h2-7H,8H2,1H3 |
Clave InChI |
NPRQPPNHENGNTA-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC=C(O1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


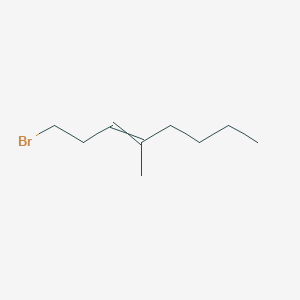
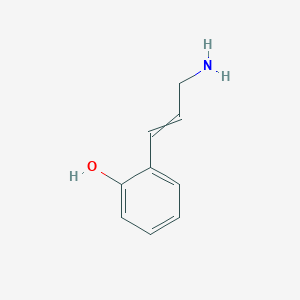
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
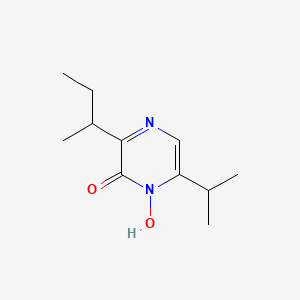
![methyl (3E,5E)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate](/img/structure/B14492597.png)

![(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)benzene](/img/structure/B14492606.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)


![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

